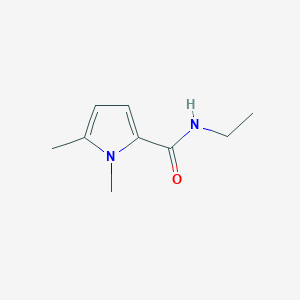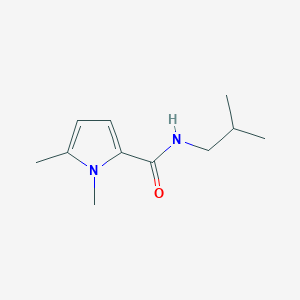
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide, also known as Br-MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. Br-MPA is a member of the pyrrole-2-carboxamide family of compounds and is known to exhibit potent biological activity.
Mecanismo De Acción
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide exerts its biological effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in cellular metabolism. By inhibiting NAMPT, 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide reduces the levels of NAD+ in cells, leading to a decrease in cellular metabolism and energy production. This, in turn, leads to the induction of cell death in cancer cells and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It can induce cell death in cancer cells by inhibiting NAMPT and reducing the levels of NAD+. Additionally, 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is its potent biological activity. It has been shown to exhibit antitumor and neuroprotective effects in various animal models. Additionally, the synthesis method for 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is relatively simple and can be performed in a laboratory setting. However, one of the limitations of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. Furthermore, the development of analogs of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide with improved potency and selectivity could lead to the development of novel therapeutic agents for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide involves the reaction of cyclopentylamine with 4-bromo-2-carbonylpyrrole in the presence of a catalyst. The resulting compound is then treated with methylamine to obtain 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit potent antitumor activity and can inhibit the growth of various cancer cell lines. Furthermore, 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models. 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has also been investigated for its potential use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-8(12)6-10(14)11(15)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMGENKZAGNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)

![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)



